![molecular formula C22H14ClF3N2OS B2769403 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 338957-88-3](/img/structure/B2769403.png)

2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

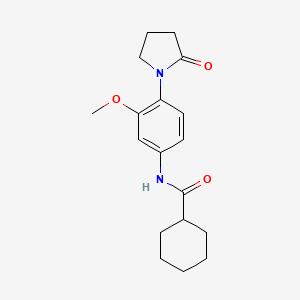

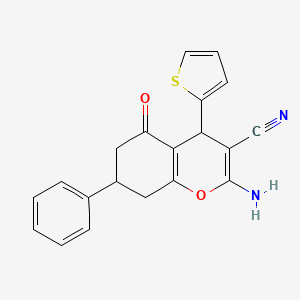

Quinazoline and quinazolinone are heterocyclic fused rings that have drawn significant attention due to their expanded applications in the field of pharmaceutical chemistry . They are reported for their diversified biological activities and compounds with different substitutions bring together to knowledge of a target with understanding of the molecule types that might interact with the target receptors .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The starting compound, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, can be synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Molecular Structure Analysis

The structures of quinazoline derivatives can be evaluated by FTIR, 1H-NMR, 13CNMR, and Mass spectroscopy .Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives have been shown to have various biological and pharmacological effects including anti-cancer, anti-diabetes, antifungal, antibacterial, antihypertensive, and anti-tuberculosis activity .Scientific Research Applications

Synthesis and Microbial Studies

Compounds similar to 2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one have been synthesized and investigated for their microbial properties. For instance, a study by Patel et al. (2010) developed (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones and tested their antibacterial and antifungal activities, revealing remarkable results against various microbes (Patel, Patel, H. R. Patel, Shaikh, & J. C. Patel, 2010).

Biological Activities of Quinazolinone Derivatives

Saleh et al. (2004) explored the biological activities of new 3H-quinazolin-4-one derivatives, derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. These derivatives displayed significant antimicrobial activity (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Antimicrobial Activity of Quinazolin-4(3H)-ones

Another study by Patel et al. (2010) on quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone found that some derivatives showed promising antibacterial activity, particularly against C. albicans (Patel, Patel, & J. Patel, 2010).

AMPA Receptor Antagonists

In the field of neuroscience, Chenard et al. (2001) synthesized a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones to investigate their role as AMPA receptor antagonists. This study contributes to understanding the structure-activity relationship for AMPA receptor inhibition (Chenard, Welch, Blake, Butler, Reinhold, Ewing, Menniti, & Pagnozzi, 2001).

Anticancer Activity

The potential anticancer activity of quinazolinone derivatives was investigated by Noolvi and Patel (2013). They synthesized 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives and evaluated their activity against CNS SNB-75 Cancer cell line, revealing remarkable results (Noolvi & Patel, 2013).

Mechanism of Action

Properties

IUPAC Name |

2-[(2-chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClF3N2OS/c23-17-9-2-4-11-19(17)30-13-20-27-18-10-3-1-8-16(18)21(29)28(20)15-7-5-6-14(12-15)22(24,25)26/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLOTYKCATVAEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=CC=CC=C3Cl)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)